molecular formula C12H14O B13950112 1-Ethynyl-3-methoxy-2-(propan-2-yl)benzene CAS No. 92722-74-2

1-Ethynyl-3-methoxy-2-(propan-2-yl)benzene

Cat. No.: B13950112
CAS No.: 92722-74-2
M. Wt: 174.24 g/mol
InChI Key: BFOYRBQMVSCGFS-UHFFFAOYSA-N
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Description

Anisole, 3-ethynyl-2-isopropyl-: is an organic compound that belongs to the class of ethers It is characterized by the presence of an anisole group (methoxybenzene) substituted with an ethynyl group at the 3-position and an isopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anisole, 3-ethynyl-2-isopropyl- typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where anisole undergoes substitution reactions to introduce the ethynyl and isopropyl groups. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of anisole derivatives, including anisole, 3-ethynyl-2-isopropyl-, may involve the use of methylating agents such as methyl chloride or dimethyl sulfate.

Chemical Reactions Analysis

Types of Reactions: Anisole, 3-ethynyl-2-isopropyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of anisole typically yields para-bromoanisole as the major product .

Scientific Research Applications

Anisole, 3-ethynyl-2-isopropyl- has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of chemicals, machinery, and vehicles.

Mechanism of Action

The mechanism of action of anisole, 3-ethynyl-2-isopropyl- involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s anisole ring can undergo substitution reactions, where the ethynyl and isopropyl groups influence the reactivity and orientation of the substitution. The molecular pathways involved include the formation of intermediates such as arenium ions, which are stabilized by resonance .

Comparison with Similar Compounds

Uniqueness: Anisole, 3-ethynyl-2-isopropyl- is unique due to the presence of both ethynyl and isopropyl groups, which confer distinct reactivity and potential applications compared to other anisole derivatives. The combination of these substituents influences the compound’s chemical behavior and its suitability for various scientific and industrial applications.

Properties

CAS No.

92722-74-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-ethynyl-3-methoxy-2-propan-2-ylbenzene

InChI

InChI=1S/C12H14O/c1-5-10-7-6-8-11(13-4)12(10)9(2)3/h1,6-9H,2-4H3

InChI Key

BFOYRBQMVSCGFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1OC)C#C

Origin of Product

United States

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